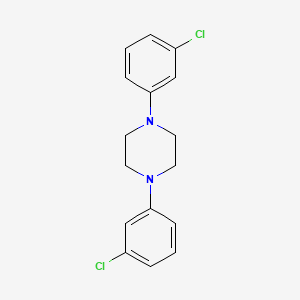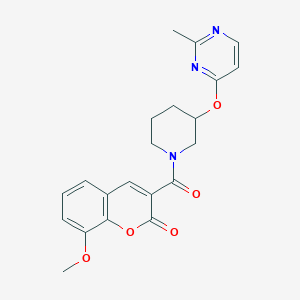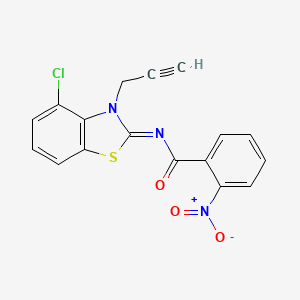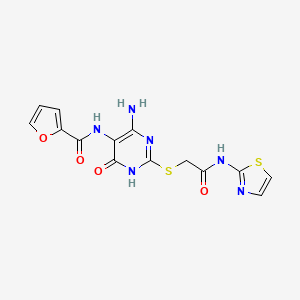
1,4-Bis(3-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a piperazine derivative and is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The most common synthetic route for 1-(3-chlorophenyl)piperazine, a related compound, involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis
The molecular formula of 1,4-Bis(3-chlorophenyl)piperazine is C16H16Cl2N2 . The average mass is 307.218 Da and the monoisotopic mass is 306.069061 Da .Chemical Reactions Analysis
The synthesis of 1-(3-chlorophenyl)piperazine involves reactions with thionyl chloride, bis(2-chloroethyl)methylamine hydrochloride, and 1-bromo-3-chloropropane .Physical And Chemical Properties Analysis
1,4-Bis(3-chlorophenyl)piperazine has a density of 1.3±0.1 g/cm3, a boiling point of 467.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 84.3±0.3 cm3 and a polar surface area of 6 Å2 .科学的研究の応用
Neuroscience Research
BCPP has been explored for its potential impact on the central nervous system. It is known to interact with serotonin receptors, which are crucial for mood regulation and could be implicated in the study of depression and anxiety disorders .
Pharmacology
In pharmacological research, BCPP serves as a reference standard in the development of new drugs. It’s particularly used in the synthesis of compounds related to Trazodone, a medication used to treat depression . Its role in drug development includes method validation and quality control during commercial production .
Materials Science
BCPP’s derivatives are utilized in materials science for the development of novel compounds with potential applications in creating new materials or enhancing the properties of existing ones. This includes the synthesis of piperazine-based polymers and coatings .
Analytical Chemistry
In analytical chemistry, BCPP is employed as a standard for chemical analysis and quality assurance. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry to identify and quantify substances .
Agriculture
While direct applications of BCPP in agriculture are not extensively documented, its derivatives could be investigated for their potential use in the synthesis of agrochemicals. This might include the development of new pesticides or fertilizers that contain piperazine structures .
Environmental Science
BCPP and its derivatives may be used in environmental science research to study the degradation of pharmaceutical compounds in the environment. Understanding its breakdown products and their effects can help assess the environmental impact of pharmaceutical waste .
作用機序
Safety and Hazards
特性
IUPAC Name |
1,4-bis(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCKWIJWIXZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-chlorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)


![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)
![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)
![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)


![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)